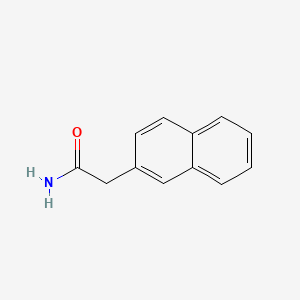

2-Naphthaleneacetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYUDSCQJGQXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190116 | |

| Record name | 2-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36660-46-5 | |

| Record name | 2-Naphthaleneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036660465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5KZ5BQH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthaleneacetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Naphthaleneacetamide, a synthetic organic compound of interest in various scientific domains. While its isomer, 1-Naphthaleneacetamide, has been extensively studied and commercialized, primarily as a plant growth regulator, the 2-isomer remains a subject of more specialized research. This document aims to consolidate the available technical data on this compound, offering insights into its chemical properties, synthesis, and potential applications, thereby serving as a valuable resource for professionals in research and development.

Core Compound Identification and Properties

This compound is a derivative of naphthalene, featuring an acetamide group attached to the second position of the naphthalene ring.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 36660-46-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| IUPAC Name | 2-(naphthalen-2-yl)acetamide | [1] |

| Synonyms | 2-(2-naphthyl)acetamide, β-Naphthylacetamide | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Source |

| Melting Point | 141-143 °C (for the related 2-Naphthaleneacetic acid) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are not widely published, a common and logical laboratory-scale synthesis involves the amidation of its corresponding carboxylic acid, 2-Naphthaleneacetic acid.

Conceptual Synthesis Pathway

The conversion of 2-Naphthaleneacetic acid to this compound is a standard amidation reaction. This process typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by ammonia or an ammonia equivalent.

Caption: Conceptual synthesis of this compound.

General Laboratory Protocol for Amidation

-

Activation of Carboxylic Acid : Dissolve 2-Naphthaleneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the conversion to the acyl chloride is complete.

-

Amidation : The resulting solution containing the 2-naphthylacetyl chloride intermediate is then slowly added to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.

-

Work-up and Purification : After the reaction is complete, the mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications and Biological Activity

The biological activity of this compound is not as well-documented as its 1-isomer. However, based on the known activities of related compounds, its potential applications can be inferred.

Plant Growth Regulation

The most prominent application of naphthalene-based acetic acids and their derivatives is in agriculture as plant growth regulators. While 1-Naphthaleneacetic acid (1-NAA) and 1-Naphthaleneacetamide (1-NAAm) are widely used for promoting root formation and as fruit thinning agents, the activity of the 2-isomers is generally considered to be lower.[4]

A comparative study on the effects of 1- and 2-isomers of naphthalene acetamide and naphthalene acetic acid on plants revealed that while both isomers of the acetamide can induce cell elongation, the 1-isomer is significantly more potent.[5] The study also noted that 2-naphthalene acetamide was less effective in inducing nastic movements in plants compared to its corresponding acid.[5]

Research Chemical and Synthetic Intermediate

This compound serves as a valuable research chemical and an intermediate in organic synthesis. Its naphthalene core and reactive acetamide group make it a suitable precursor for the synthesis of more complex molecules, including potential drug candidates. The naphthalene moiety is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.

Potential in Drug Development

While there is limited direct evidence for the therapeutic applications of this compound, the naphthalene scaffold is present in numerous approved drugs. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic uses.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source:[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles.

-

Skin Protection : Wear protective gloves and a lab coat.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

-

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While specific protocols for this compound are scarce, methodologies for the analysis of the closely related 1-Naphthaleneacetamide can be adapted.

Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trace amounts of this compound in various matrices.

General Workflow:

References

2-Naphthaleneacetamide synthesis pathway from naphthalene

An In-Depth Technical Guide to the Synthesis of 2-Naphthaleneacetamide from Naphthalene

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in various chemical and pharmaceutical applications. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, strategic considerations, and detailed protocols for the transformation of naphthalene into the target amide. We will explore two robust synthetic routes, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Introduction: The Significance of this compound

This compound and its parent acid, 2-naphthylacetic acid, are notable for their role as plant growth regulators, functioning as synthetic auxins.[1] Beyond agriculture, the naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[2] The synthesis of this compound is therefore a foundational process for accessing a variety of more complex molecules. This guide focuses on building this molecule from the readily available starting material, naphthalene.

The overall synthetic strategy involves a two-stage process: first, the introduction of a two-carbon acetyl group onto the naphthalene ring system, followed by the conversion of this group into the desired acetamide functionality.

Stage 1: Regioselective Synthesis of 2-Acetylnaphthalene

The initial and most critical step is the Friedel-Crafts acylation of naphthalene. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity. Naphthalene has two distinct positions for substitution: the α-position (C1) and the β-position (C2). The α-position is kinetically favored due to the greater stability of the resulting carbocation intermediate (σ-complex), which can delocalize the positive charge across both rings without disrupting the aromaticity of the second ring.[3] However, the β-position is sterically less hindered and leads to the thermodynamically more stable product. Our target precursor, 2-acetylnaphthalene, requires selective substitution at the β-position.

Causality of Solvent Choice in Friedel-Crafts Acylation

The choice of solvent is paramount in directing the acylation to the desired C2 position. The regiochemical outcome is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: In non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons (e.g., 1,2-dichloroethane), the reaction favors the formation of 1-acetylnaphthalene.[4] The initially formed 1-acetylnaphthalene-AlCl₃ complex is less soluble in these solvents and may precipitate, preventing equilibration to the more stable 2-isomer.[4]

-

Thermodynamic Control: In polar solvents, such as nitrobenzene, the reaction yields 2-acetylnaphthalene as the major product.[4] The polar solvent keeps the initially formed 1-acetylnaphthalene-AlCl₃ complex in solution, allowing for a reversible reaction. The acyl group can dissociate and re-attach, eventually leading to the formation of the more stable thermodynamic product, 2-acetylnaphthalene.[4][5]

Therefore, to synthesize the 2-substituted precursor, a polar solvent system is the logical choice.

Experimental Protocol: Friedel-Crafts Acylation of Naphthalene

Objective: To synthesize 2-acetylnaphthalene via Friedel-Crafts acylation under thermodynamic control.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Naphthalene | 128.17 | 25.6 g | 0.20 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 66.7 g | 0.50 |

| Acetyl Chloride (CH₃COCl) | 78.50 | 17.3 mL (19.1 g) | 0.24 |

| Nitrobenzene | 123.11 | 250 mL | - |

| 5% Hydrochloric Acid | - | ~300 mL | - |

| Diethyl Ether | - | ~200 mL | - |

| Saturated Sodium Bicarbonate | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.

-

Catalyst Suspension: Charge the flask with nitrobenzene (150 mL) and anhydrous aluminum chloride (66.7 g). Stir the mixture to form a suspension. Cool the flask in an ice bath to 0-5 °C.

-

Acylium Ion Formation: Add acetyl chloride (17.3 mL) dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion electrophile will occur.[6]

-

Naphthalene Addition: Dissolve naphthalene (25.6 g) in nitrobenzene (100 mL) and add this solution to the dropping funnel. Add the naphthalene solution dropwise to the reaction mixture over 1 hour.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (~300 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (nitrobenzene) will contain the product. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with 5% HCl, followed by water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The nitrobenzene can be removed by steam distillation or vacuum distillation. The crude product can be further purified by recrystallization from ethanol or hexane.

Stage 2: Conversion of 2-Acetylnaphthalene to this compound

With the key intermediate, 2-acetylnaphthalene, in hand, we can proceed to the final amide. Two effective pathways are presented below.

Pathway A: Direct Conversion via the Willgerodt-Kindler Reaction

This pathway is an elegant and efficient method for converting an aryl alkyl ketone directly into a thioamide, which can then be hydrolyzed to the corresponding amide. The Willgerodt-Kindler reaction involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine.[7] The reaction results in the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide.

Mechanism and Rationale

The mechanism involves the formation of an enamine from the ketone and morpholine.[7] This enamine then reacts with sulfur. A series of rearrangements and oxidations leads to the formation of a terminal thioamide, in this case, the morpholinyl thioamide of 2-naphthylacetic acid. Subsequent hydrolysis cleaves the thioamide to yield this compound. This one-pot transformation is highly effective for this specific structural conversion.

Workflow Diagram: Pathway A

Caption: Willgerodt-Kindler synthesis route.

Experimental Protocol: Willgerodt-Kindler Reaction

Objective: To synthesize this compound from 2-acetylnaphthalene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Acetylnaphthalene | 170.21 | 17.0 g | 0.10 |

| Sulfur | 32.06 | 4.8 g | 0.15 |

| Morpholine | 87.12 | 17.4 mL (17.4 g) | 0.20 |

| Dioxane | 88.11 | 50 mL | - |

| Ethanol | 46.07 | As needed | - |

| 10% Sulfuric Acid | - | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-acetylnaphthalene (17.0 g), sulfur (4.8 g), and morpholine (17.4 mL).

-

Reflux: Heat the mixture under reflux. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Hydrolysis: After cooling, add 50 mL of 10% sulfuric acid to the reaction mixture. Re-heat the mixture to reflux for an additional 2 hours to hydrolyze the intermediate thioamide directly to the amide.

-

Isolation: Cool the mixture to room temperature. The solid product, this compound, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be recrystallized from ethanol to yield pure this compound.

Pathway B: Synthesis via 2-Naphthylacetic Acid Intermediate

This alternative route involves two distinct steps: the conversion of 2-acetylnaphthalene to 2-naphthylacetic acid, followed by the amidation of the carboxylic acid. This pathway offers separate purification points for the intermediate acid, which can be beneficial for overall purity.

Step B1: Synthesis of 2-Naphthylacetic Acid

The Willgerodt-Kindler reaction can also be used to produce the carboxylic acid by performing a more vigorous hydrolysis (e.g., with aqueous base followed by acidification) of the intermediate thioamide.

Step B2: Conversion of 2-Naphthylacetic Acid to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A common and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide.[8][9]

Workflow Diagram: Pathway B

Caption: Two-step synthesis via a carboxylic acid intermediate.

Experimental Protocol: Amidation of 2-Naphthylacetic Acid

Objective: To convert 2-naphthylacetic acid into this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Naphthylacetic Acid | 186.21 | 18.6 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL (17.8 g) | 0.15 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Concentrated Ammonia (aq. ~28%) | 17.03 | ~50 mL | Excess |

Procedure:

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend 2-naphthylacetic acid (18.6 g) in dry dichloromethane (100 mL). Add thionyl chloride (11.0 mL) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

-

Solvent Removal: Cool the mixture and remove the excess thionyl chloride and DCM under reduced pressure. The residue is the crude 2-naphthylacetyl chloride.

-

Amidation: Cool the crude acyl chloride in an ice bath. Cautiously and slowly add concentrated aqueous ammonia with vigorous stirring. A large excess of ammonia is used to react with the acyl chloride and neutralize the HCl byproduct.[9] The amide will precipitate as a white solid.

-

Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure this compound.

Conclusion and Strategic Comparison

Both pathways presented are effective for the synthesis of this compound from naphthalene.

-

Pathway A (Direct Willgerodt-Kindler) is more atom-economical and faster, involving fewer distinct steps and isolations. It is an excellent choice for a streamlined synthesis.

-

Pathway B (Via Carboxylic Acid) is longer but offers the advantage of an isolatable, stable intermediate (2-naphthylacetic acid). This allows for rigorous purification at the midpoint, which can be crucial for applications requiring exceptionally high purity of the final product.

The selection between these pathways will depend on the specific requirements of the researcher, including desired purity, available time, and scale of the synthesis. Both routes rely on the foundational Friedel-Crafts acylation, where careful control of reaction conditions is essential to obtain the required 2-substituted naphthalene precursor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Naphthaleneacetamide as an Auxin

A Senior Application Scientist's Synthesis of Molecular Mechanisms and Experimental Validation

Preamble: Navigating the Nuances of Naphthalene-Based Auxins

The study of auxins, a class of plant hormones pivotal to nearly every aspect of plant growth and development, has a rich history intertwined with the development of synthetic analogs. Among these, naphthalene-based compounds have been instrumental, not only in agricultural applications but also as tools to dissect the molecular underpinnings of auxin perception and signaling. This guide focuses on 2-Naphthaleneacetamide, a synthetic auxin whose activity profile provides a fascinating case study in structure-function relationships. To fully appreciate the mechanism of this compound, we will first delve into the well-established paradigm of its potent sibling, 1-Naphthaleneacetic Acid (NAA), before critically evaluating the available evidence for this compound's role as an auxin.

Part 1: The Archetype - Mechanism of Action of 1-Naphthaleneacetic Acid (NAA)

1-Naphthaleneacetic acid is a widely utilized synthetic auxin, the mechanism of which serves as a cornerstone for understanding how exogenous auxins elicit physiological responses in plants.[1] Its action is primarily mediated through the canonical auxin signaling pathway, a sophisticated system of protein degradation and transcriptional regulation.

The TIR1/AFB Co-Receptor Complex: The Gateway to Auxin Perception

The cellular perception of NAA, like the natural auxin indole-3-acetic acid (IAA), occurs through a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[2] The TIR1/AFB proteins are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

Auxin acts as a "molecular glue," facilitating the interaction between TIR1/AFB and the degron motif within Domain II of the Aux/IAA proteins.[2] This binding event is highly specific and is the critical first step in the signaling cascade.

The Signaling Cascade: From Perception to Gene Expression

The binding of NAA to the TIR1/AFB-Aux/IAA co-receptor complex triggers the polyubiquitination of the Aux/IAA repressor protein. This targets the Aux/IAA for degradation by the 26S proteasome.[4] In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTOR (ARF) transcription factors, thereby repressing their activity.[2]

The degradation of Aux/IAA proteins liberates ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and modulate their transcription.[4] This leads to a wide array of physiological responses, including cell elongation, division, and differentiation.

Diagram 1: The Canonical Auxin Signaling Pathway

Caption: Canonical auxin signaling pathway initiated by NAA.

Part 2: The Enigma of this compound: A Case of Diminished Activity

While structurally similar to its 1-naphthalene counterpart, this compound exhibits significantly weaker auxin activity. This observation, dating back to early auxin research, provides valuable insights into the stringent structural requirements for potent auxin function.

Historical and Comparative Biological Activity

Early studies comparing the growth-promoting effects of various naphthalene derivatives revealed that this compound possesses some auxin-like properties. For instance, it was shown to induce cell elongation in the pea test.[5] However, in the more sensitive Avena coleoptile curvature test, it failed to elicit a response at concentrations where 1-Naphthaleneacetic acid was highly active.[5][6] This suggests that this compound is, at best, a weak auxin.

Table 1: Comparative Auxin Activity of Naphthalene Derivatives

| Compound | Pea Test (Cell Elongation) | Avena Coleoptile Test (Curvature) | General Auxin Activity |

| 1-Naphthaleneacetic Acid | Strong Positive | Strong Positive | Potent Synthetic Auxin |

| This compound | Positive | No significant response at low conc. | Weak Auxin |

A Postulated Mechanism: Inefficient Receptor Binding

Part 3: Experimental Protocols for the Elucidation of Auxin Activity

To rigorously assess the auxin activity of a compound like this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation, with 1-Naphthaleneacetic acid serving as a crucial positive control.

Arabidopsis Root Elongation Assay

This classic bioassay is a sensitive and quantitative method to assess auxin activity, as exogenous auxins typically inhibit primary root growth in a dose-dependent manner.[7]

Diagram 2: Workflow for Arabidopsis Root Elongation Assay

Caption: Workflow for the Arabidopsis root elongation assay.

Step-by-Step Methodology:

-

Seed Sterilization:

-

Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation (1,000 x g, 1 minute) and remove the ethanol.

-

Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 5-10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

Resuspend the seeds in 0.1% (w/v) sterile agarose and store at 4°C for 2-3 days for stratification.

-

-

Seedling Growth:

-

Prepare square Petri dishes with 0.5X Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

-

Pipette the stratified seeds in a line on the surface of the agar.

-

Seal the plates with breathable tape and place them vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

-

Allow the seedlings to grow for 4-5 days.

-

-

Treatment Application:

-

Prepare treatment plates containing 0.5X MS medium with a range of concentrations of this compound, 1-NAA (positive control), and a solvent control (e.g., DMSO).

-

Carefully transfer seedlings of uniform size to the treatment plates, placing the root tips at the top of the plate.

-

Reseal the plates and return them to the growth chamber in a vertical orientation.

-

-

Data Acquisition and Analysis:

-

After 3-5 days of growth on the treatment plates, scan the plates at high resolution.

-

Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.

-

Calculate the average root length and standard deviation for each treatment.

-

Plot the root length as a function of the concentration of the test compound to generate dose-response curves.

-

Competitive Auxin Receptor Binding Assay

This in vitro assay directly measures the ability of a compound to compete with a known auxin for binding to the TIR1/AFB receptor. This is a powerful method to determine if a compound interacts with the primary auxin perception machinery.

Diagram 3: Workflow for Competitive Auxin Receptor Binding Assay

Caption: Workflow for a competitive auxin receptor binding assay.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB protein (e.g., from E. coli or insect cells).

-

Synthesize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

-

-

Assay Setup (Surface Plasmon Resonance - SPR):

-

Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

-

Prepare a running buffer containing a fixed concentration of purified TIR1/AFB protein and a known, labeled auxin (e.g., a fluorescently tagged NAA or radiolabeled IAA).

-

-

Competitive Binding Measurement:

-

Inject a series of concentrations of the unlabeled competitor, this compound, over the sensor surface.

-

The unlabeled competitor will compete with the labeled auxin for binding to the TIR1-Aux/IAA complex, resulting in a decrease in the SPR signal.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the labeled auxin binding against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled auxin binding).

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

-

Gene Expression Analysis of Early Auxin-Responsive Genes

This method quantifies the transcriptional response of well-characterized early auxin-responsive genes (e.g., IAA, SAUR, and GH3 gene families) to treatment with the test compound.

Diagram 4: Workflow for RT-qPCR Analysis of Auxin-Responsive Genes

Caption: Workflow for RT-qPCR analysis of auxin-responsive genes.

Step-by-Step Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings in liquid 0.5X MS medium for 7-10 days.

-

Treat the seedlings with a defined concentration of this compound, 1-NAA (positive control), or a solvent control for various time points (e.g., 0, 30, 60, 120 minutes).

-

Harvest the seedlings by flash-freezing in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from a fixed amount of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate qPCR primers for selected early auxin-responsive genes (e.g., IAA1, SAUR19) and a stable reference gene (e.g., ACTIN2 or UBIQUITIN10).

-

Perform qPCR using a SYBR Green-based master mix and the synthesized cDNA as a template.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the fold-change in gene expression induced by this compound to that induced by 1-NAA.

-

Conclusion: A Weaker Sibling Illuminates the Path to Potency

The study of this compound, while revealing it to be a weak auxin, provides a powerful lesson in the molecular specificity of hormone signaling. Its diminished activity, in stark contrast to the potent effects of 1-Naphthaleneacetic acid, underscores the critical importance of precise molecular architecture for efficient binding to the TIR1/AFB co-receptor complex. The experimental framework provided herein offers a robust approach for researchers to further quantify the activity of this compound and other auxin analogs, thereby contributing to a deeper understanding of the intricate mechanisms governing plant growth and development.

References

- 1. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways [pubmed.ncbi.nlm.nih.gov]

- 2. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Naphthaleneacetamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Naphthaleneacetamide, a naphthalene derivative of significant interest in chemical synthesis and life sciences research. Recognizing the critical role of solubility in experimental design, from reaction kinetics to the preparation of stock solutions for biological assays, this document synthesizes theoretical principles with practical, field-proven methodologies. Due to the scarcity of published quantitative data for this compound, this guide establishes a predictive framework based on its molecular structure and comparative analysis with closely related analogs, namely 1-Naphthaleneacetamide and 1-Naphthaleneacetic acid. We delve into the molecular interactions governing solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and ethanol, a polar protic solvent. Furthermore, we provide a detailed, self-validating experimental protocol for researchers to precisely determine solubility, ensuring data integrity and reproducibility in their own laboratory settings.

Part 1: Physicochemical Profile of this compound

This compound is an organic compound featuring a bicyclic aromatic naphthalene core linked to an acetamide functional group at the C-2 position. This structure is fundamental to its chemical behavior and physical properties. The large, nonpolar naphthalene ring system renders the molecule significantly hydrophobic, while the primary amide group (-CONH₂) introduces polarity and the capacity for hydrogen bonding. The overall solubility of the molecule is therefore a result of the interplay between these two opposing characteristics.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | - |

| CAS Number | 36660-46-5 | PubChem[1] |

| Predicted pKa | 16.10 ± 0.40 | ChemicalBook[3] |

| Melting Point | 180-183 °C (for 1-isomer) | ChemicalBook[3] |

Note: Some properties are derived from its structural isomer, 1-Naphthaleneacetamide, due to limited data for the 2-isomer.

Part 2: A Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. The dissolution process can be understood as an energetic balance between three sets of interactions:

-

Solute-Solute Interactions: Energy required to break the crystal lattice forces holding the solid this compound molecules together.

-

Solvent-Solvent Interactions: Energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.

-

Solute-Solvent Interactions: Energy released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy penalties of breaking the solute-solute and solvent-solvent interactions.

Solvent Properties

-

Dimethyl Sulfoxide (DMSO): A highly polar (dipole moment ≈ 3.96 D), aprotic solvent. It is a strong hydrogen bond acceptor but cannot donate hydrogen bonds. Its potent ability to dissolve a wide array of both polar and nonpolar organic molecules makes it a near-universal solvent in research settings.[4]

-

Ethanol (EtOH): A polar, protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor. Its ethyl group provides a nonpolar region that can interact favorably with hydrophobic parts of a solute.

Predicted Molecular Interactions

The dual nature of this compound—a large hydrophobic naphthalene core and a polar, hydrogen-bonding amide group—dictates its interaction with these solvents.

Figure 1: Predicted intermolecular interactions between this compound and solvents.

-

In DMSO: The strong dipole of the sulfoxide group in DMSO can act as an excellent hydrogen bond acceptor for the amide N-H protons of this compound. This strong interaction is expected to significantly favor dissolution.

-

In Ethanol: Ethanol can engage in hydrogen bonding with the amide group, acting as both a donor and acceptor. However, the energy required to break the extensive hydrogen-bonding network between ethanol molecules is considerable. Therefore, while solubility is expected, it may be less pronounced than in DMSO.

Part 3: Solubility Analysis and Comparative Data

Table 2: Solubility Data for this compound and Analogs

| Compound | Solvent | Solubility | Rationale for Comparison | Source |

| This compound (Target) | DMSO | Predicted: Soluble | - | - |

| This compound (Target) | Ethanol | Predicted: Sparingly to Moderately Soluble | - | - |

| 1-Naphthaleneacetamide (Isomer) | DMSO | Slightly Soluble | Same functional groups, differing substitution pattern. | ChemicalBook[3][5][6] |

| 1-Naphthaleneacetamide (Isomer) | Methanol | Slightly Soluble | Methanol is a close structural analog of ethanol. | ChemicalBook[3][5][6] |

| 1-Naphthaleneacetic Acid (Analog) | DMSO | ≥ 100 mg/mL | Carboxylic acid group is more polar and ionizable than amide. | MedChemExpress[7][8] |

| 1-Naphthaleneacetic Acid (Analog) | Methanol | 125 mg/mL | Provides an upper-bound reference for solubility. | MedChemExpress[7] |

The qualitative data for the isomer, 1-Naphthaleneacetamide, indicates it is "slightly soluble" in both DMSO and methanol.[3][5][6] This suggests that the amide functional group, while polar, does not impart high solubility to the large naphthalene scaffold. In contrast, 1-Naphthaleneacetic acid is highly soluble in these solvents.[7][8] The key difference is the ionizable carboxylic acid proton, which allows the molecule to form a highly polar carboxylate salt in the presence of any basicity, drastically increasing its interaction with polar solvents. The amide group of this compound is not readily ionizable, leading to comparatively lower solubility.

Based on this analysis, it is predicted that This compound will be moderately soluble in DMSO and sparingly soluble in ethanol at room temperature.

Part 4: Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published data, researchers must determine the solubility of this compound empirically. The isothermal shake-flask method is a reliable and widely accepted standard for this purpose. This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of this compound in DMSO and ethanol at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity, >98%)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Ethanol (200 proof, ACS grade or higher)

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker or incubator

-

2 mL glass vials with screw caps

-

Centrifuge capable of holding vials

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

-

Perform a serial dilution to create a set of at least five calibration standards of known concentrations.

-

Causality: A precise calibration curve is essential for accurately quantifying the concentration of the final saturated solutions.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several 2 mL vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation (e.g., ~10-20 mg).

-

Accurately add a known volume of the solvent (e.g., 1.0 mL) to each vial.

-

Trustworthiness: Using multiple replicates (at least n=3) for each solvent validates the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach a stable concentration.

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation, representing the true solubility limit. Insufficient time will lead to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow excess solid to settle.

-

Centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet any remaining suspended solid.

-

Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would falsely inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from the top of the vial.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness: Filtering removes any fine, non-sedimented particles. The first few drops should be discarded to saturate the filter material and prevent analyte adsorption.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting absorbance/peak area versus concentration.

-

Use the linear regression equation from the curve to calculate the concentration of the diluted samples.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the final solubility in desired units (e.g., mg/mL or mmol/L).

-

Figure 2: Experimental workflow for quantitative solubility determination.

Part 5: Practical Considerations and Applications

-

Stock Solution Preparation: For biological assays, researchers typically prepare high-concentration stock solutions in DMSO. Based on our analysis, achieving concentrations above a few mg/mL for this compound might be challenging and should be confirmed experimentally. Gentle warming or sonication can aid dissolution, but the solution should be checked for precipitation upon returning to room temperature.

-

Temperature Dependence: The solubility of most solids increases with temperature. If higher concentrations are needed, performing the dissolution at an elevated temperature may be effective. However, the stability of the compound at higher temperatures should be considered.

-

Solvent Purity: The presence of water in DMSO or ethanol can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous solvents for best results.

Conclusion

While published quantitative data for the solubility of this compound in DMSO and ethanol is scarce, a thorough analysis of its molecular structure and comparison with relevant analogs allows for a reasoned prediction. It is expected to be moderately soluble in the powerful polar aprotic solvent DMSO and sparingly soluble in the polar protic solvent ethanol. This guide provides the theoretical foundation for this prediction and, more importantly, equips researchers with a robust, step-by-step protocol to determine these values empirically. Adherence to this experimental framework will ensure the generation of accurate and reliable solubility data, a critical parameter for the successful execution of research in drug development and chemical sciences.

References

- 1. This compound | C12H11NO | CID 95293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-NAPHTHALENEACETAMIDE CAS#: 86-86-2 [m.chemicalbook.com]

- 6. 86-86-2 CAS MSDS (1-NAPHTHALENEACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Aqueous Stability of 2-Naphthaleneacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of 2-naphthaleneacetamide (NAAm) in aqueous solutions. As a synthetic auxin used in agriculture and a potential scaffold in drug development, a thorough understanding of its degradation pathways and kinetics is critical for ensuring its efficacy, safety, and the development of stable formulations. This document, authored from the perspective of a Senior Application Scientist, synthesizes fundamental chemical principles with practical, field-proven methodologies for stability assessment.

Executive Summary: The Stability Profile of this compound

This compound is a neutral molecule in the typical aqueous pH range, a characteristic that simplifies its stability profile in some respects but belies its susceptibility to other degradation forces. Its low aqueous solubility necessitates careful consideration in experimental design. The primary degradation pathway for this compound in aqueous solution is photodegradation, a process that can lead to the formation of more toxic byproducts. Hydrolytic degradation, while theoretically possible under forced conditions, is significantly less pronounced. This guide will dissect these degradation pathways, provide detailed protocols for their investigation, and offer insights into the development of stability-indicating analytical methods.

Physicochemical Properties Governing Aqueous Stability

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability data.

| Property | Value | Source | Significance for Aqueous Stability |

| IUPAC Name | 2-(naphthalen-1-yl)acetamide | ||

| Molecular Formula | C₁₂H₁₁NO | [1] | |

| Molecular Weight | 185.22 g/mol | [1] | |

| Aqueous Solubility | 0.039 g/L (at 40 °C) | [1] | Low solubility can impact dissolution rates and may necessitate the use of co-solvents in stability studies. |

| Predicted: 0.086 g/L | |||

| pKa (Strongest Acidic) | Predicted: 16.66 | The high acidic pKa of the amide proton indicates it will not deprotonate in aqueous solutions. | |

| pKa (Strongest Basic) | Predicted: -2.4 | The very low basic pKa of the carbonyl oxygen suggests it will not be protonated in the vast majority of aqueous environments. |

The pKa values indicate that this compound will exist as a neutral, unionized molecule across the standard pH range of 1-10. This is a key differentiator from its acidic analogue, 1-naphthaleneacetic acid (NAA), and implies that its degradation kinetics are less likely to be influenced by pH-dependent ionization.

Degradation Pathways of this compound in Aqueous Solution

The stability of this compound is primarily challenged by photolytic and, to a lesser extent, hydrolytic degradation.

Photodegradation: The Primary Pathway of Concern

This compound is susceptible to degradation upon exposure to both UV light and simulated sunlight.[2] This degradation is not a simple cleavage of the amide bond but rather a more complex transformation involving the naphthalene ring system.

Mechanism and Products:

The photochemical degradation of this compound is influenced by the presence of oxygen.[3] A proposed mechanistic pathway involves a hydroxylation process via a radical cation intermediate of the parent molecule, alongside an oxidation reaction with molecular oxygen.[3] The amide side chain appears to be largely uninvolved in the primary photochemical reactions.[2][3]

The major photoproducts identified through HPLC/MS/MS analysis are:

-

Hydroxylated derivatives (mono- and di-hydroxylated)

-

Coumarin-like products [2]

A significant concern is that these primary photoproducts have been shown to be more toxic than this compound itself. However, with prolonged irradiation, the toxicity of the solution tends to decrease, suggesting further degradation of the initial toxic byproducts.[2][3]

The photodegradation of the related compound, 1-naphthaleneacetic acid (NAA), has been shown to follow first-order kinetics.[4][5] It is reasonable to hypothesize that the photodegradation of this compound will also follow a similar kinetic model.

Proposed Photodegradation Pathway

Caption: Proposed photodegradation pathway for this compound.

Hydrolytic Degradation: A Forced Pathway

Amides are generally stable to hydrolysis in neutral aqueous solutions and require forcing conditions, such as strong acids or bases and elevated temperatures, to undergo significant degradation.[6]

Mechanism and Predicted Products:

The hydrolysis of an amide bond involves the nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the amide.[7] This leads to the cleavage of the carbon-nitrogen bond.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, leading to the formation of 2-naphthaleneacetic acid and an ammonium ion.[2][3][7]

-

Base-Catalyzed Hydrolysis: Under strong alkaline conditions with heating, a hydroxide ion directly attacks the carbonyl carbon, resulting in the formation of a carboxylate salt (2-naphthaleneacetate) and ammonia.[2]

Based on these established mechanisms, the primary hydrolytic degradation product of this compound is predicted to be 2-naphthaleneacetic acid .

Predicted Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation pathways for this compound.

Experimental Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential for elucidating the degradation profile of this compound and for developing a stability-indicating analytical method. The following protocols are designed based on ICH guidelines.

Preparation of Stock and Working Solutions

Due to the low aqueous solubility of this compound, a stock solution should be prepared in a suitable organic solvent such as acetonitrile or methanol, and then diluted with the appropriate aqueous medium for the stress studies. Ensure the final concentration of the organic solvent is low enough to not interfere with the degradation kinetics.

Stress Conditions

4.2.1 Acidic Hydrolysis

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

4.2.2 Alkaline Hydrolysis

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time points as the acidic study.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for analysis.

4.2.3 Oxidative Degradation

-

Prepare a solution of this compound in 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified intervals.

-

Dilute with the mobile phase for analysis.

4.2.4 Photostability

-

Expose a solution of this compound in water to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

-

Withdraw aliquots from both the exposed and control samples at appropriate time points.

-

Analyze the samples promptly.

4.2.5 Thermal Degradation (as a solid)

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

-

At specified time points, remove samples, allow them to cool, and prepare solutions for analysis.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities. For this compound, a reverse-phase HPLC method with UV or, preferably, mass spectrometric detection (LC-MS/MS) is recommended.

Method Development Considerations:

-

Column Chemistry: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to separate the parent compound from its more polar degradation products.

-

Detection:

-

UV Detection: A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying the absorbance maxima of the parent and degradation products.

-

Mass Spectrometry (MS): LC-MS/MS provides the highest level of specificity and sensitivity. It allows for the confirmation of the identity of degradation products by their mass-to-charge ratio and fragmentation patterns.

-

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. This involves demonstrating that the peaks for the degradation products are well-resolved from the peak for this compound.

Conclusion and Recommendations

The aqueous stability of this compound is primarily dictated by its susceptibility to photodegradation, which can lead to the formation of more toxic, hydroxylated, and coumarin-like products. While hydrolytically stable under normal conditions, it can be degraded to 2-naphthaleneacetic acid under forced acidic or basic conditions.

For researchers and drug development professionals, it is imperative to:

-

Protect solutions of this compound from light.

-

Conduct comprehensive forced degradation studies to fully characterize its stability profile.

-

Develop and validate a stability-indicating analytical method, preferably using LC-MS/MS, to accurately quantify this compound and its degradation products.

By adhering to these principles, the risks associated with the instability of this compound can be effectively mitigated, ensuring the development of safe and efficacious products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 6. Universal mechanism for breaking amide bonds by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Naphthaleneacetamide: An In-depth Technical Guide to its Degradation Products and Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthaleneacetamide (NAAm) is a synthetic auxin plant growth regulator with applications in agriculture to promote rooting and fruit thinning.[1] Understanding its degradation is paramount for assessing its environmental fate, toxicological profile of its byproducts, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the biotic and abiotic degradation pathways of this compound, detailing the primary degradation products and the underlying chemical transformations. We will explore the key environmental factors influencing these pathways and discuss the analytical methodologies employed for their characterization. This document is intended to serve as a foundational resource for professionals in environmental science, agricultural chemistry, and drug development who are engaged with this compound.

Introduction: The Significance of this compound Degradation

This compound, a derivative of naphthalene, belongs to the family of naphthalenes, which are characterized by a fused two-ring aromatic structure.[2] As a plant growth regulator, its deliberate introduction into the environment necessitates a thorough understanding of its persistence, mobility, and transformation. The degradation of NAAm can lead to a loss of its intended activity and, more critically, the formation of new chemical entities with potentially altered toxicological profiles.[3] Previous studies have indicated that the primary photoproducts of NAAm can be more toxic than the parent compound, raising concerns for human health and environmental safety.[3] Therefore, a detailed investigation into its degradation pathways is not merely an academic exercise but a critical component of its overall risk assessment.[4]

This guide will systematically dissect the known degradation mechanisms of this compound, providing a framework for predicting its environmental behavior and for the development of robust analytical methods for monitoring its residues and byproducts.

Abiotic Degradation Pathways: The Role of Light and Water

Abiotic degradation encompasses the chemical transformation of a compound through non-biological processes, with photolysis (degradation by light) and hydrolysis (degradation by water) being the most significant for organic molecules in the environment.

2.1. Photodegradation: A Primary Transformation Route

Photodegradation is a major pathway for the breakdown of many organic compounds, including those with aromatic structures like this compound. Exposure to sunlight, particularly ultraviolet (UV) radiation, can initiate a cascade of chemical reactions.

Studies on the photodegradation of related naphthalene compounds, such as 1-naphthaleneacetic acid (NAA), provide valuable insights into the potential photoproducts of NAAm. Under aerobic conditions and exposure to UV light or sunlight, NAA has been shown to degrade into:

-

1-Hydroxymethylnaphthalene

-

1-Naphthaldehyde

-

1-Naphthalene-carboxylic acid (1-Naphthoic Acid)

-

1-Methylnaphthalene [5]

-

Phthalic acid [5]

Given the structural similarity, it is highly probable that this compound undergoes analogous transformations, leading to the formation of corresponding 2-substituted naphthalene derivatives. The primary and most anticipated degradation product through hydrolysis of the amide group is 2-naphthaleneacetic acid (2-NAA) .[6] Subsequent photodegradation of 2-NAA would likely follow pathways similar to those of 1-NAA.

The photodegradation of naphthalene derivatives is often initiated by the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including oxidation, reduction, and rearrangement. The presence of oxygen and photosensitizers like titanium dioxide (TiO2) can significantly accelerate the rate of photodegradation.[7][8] For instance, the photolysis of NAA follows first-order kinetics and is enhanced in the presence of oxygen and at a low pH.[7][8]

The following diagram illustrates a plausible photodegradation pathway for this compound, primarily leading to the formation of 2-Naphthaleneacetic acid and its subsequent breakdown products.

References

- 1. 1-naphthylacetamide [sitem.herts.ac.uk]

- 2. Showing Compound 2-(1-Naphthyl)acetamide (FDB010671) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthaleneacetic acid | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: Isomer Specificity in Naphthalene-Based Auxins

An In-depth Technical Guide to the Auxin-like Activity of Naphthalene-Based Synthetic Auxins, with a Focus on Naphthaleneacetamide

Before delving into the technical details, it is crucial to address the chemical specificity of naphthalene-based plant growth regulators. The user's topic of interest is 2-Naphthaleneacetamide . However, the vast body of scientific literature demonstrates that significant auxin-like activity is associated with naphthalene compounds substituted at the 1-position (alpha-position), such as 1-Naphthaleneacetic acid (NAA) and its corresponding amide, 1-Naphthaleneacetamide (NAAm) .[1][2][3] Conversely, compounds substituted at the 2-position (beta-position), such as 2-Naphthaleneacetic acid, are often utilized in research as inactive or weakly active analogs for comparative studies.[4]

Given the scarcity of data on the biological activity of this compound, this guide will focus on the well-documented auxin-like properties of 1-Naphthaleneacetamide (NAAm) , the compound widely used in agriculture and research.[1][5] This approach ensures scientific integrity and provides a robust, evidence-based resource that aligns with the user's interest in the auxin activity of naphthaleneacetamide compounds.

Introduction to 1-Naphthaleneacetamide (NAAm) as a Synthetic Auxin

1-Naphthaleneacetamide (NAAm) is a synthetic plant growth regulator belonging to the auxin family.[1] Structurally, it is the amide derivative of the more widely known 1-Naphthaleneacetic acid (NAA). Due to its chemical similarities to the principal natural auxin, Indole-3-acetic acid (IAA), NAAm effectively mimics its physiological functions in plants.[1]

While sharing the core indole ring structure of IAA, the naphthalene ring of NAAm provides greater chemical stability, making it more resistant to enzymatic degradation within the plant compared to natural auxins.[4][6][7] This persistence allows for a more sustained biological response, a desirable trait for many agricultural and horticultural applications, including promoting root formation in cuttings, thinning fruit, and preventing premature fruit drop.[1][7]

| Property | 1-Naphthaleneacetamide (NAAm) |

| IUPAC Name | 2-(naphthalen-1-yl)acetamide |

| CAS Number | 86-86-2 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless solid |

| Key Structural Features | Naphthalene ring with an acetamide group at the 1-position |

Molecular Mechanism of Auxin-Like Activity

The action of NAAm, like other auxins, is initiated by its perception and the subsequent activation of a complex signal transduction cascade that culminates in altered gene expression.

Perception and Signal Transduction

Synthetic auxins like NAAm are perceived by the same receptor system as endogenous IAA. The core components of this pathway are:

-

F-box Protein Receptors (TIR1/AFB): NAAm binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins.

-

Aux/IAA Repressors: In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), preventing them from regulating their target genes.

-

Ubiquitination and Degradation: The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

-

ARF Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.

This signaling cascade leads to rapid changes in the expression of genes involved in cell division, expansion, and differentiation, which underpin the physiological effects of NAAm.[6][8]

Caption: The core auxin signaling pathway activated by 1-Naphthaleneacetamide (NAAm).

Key Physiological Effects in Plants

NAAm elicits a range of classic auxin responses, with the magnitude and nature of the effect being highly dependent on its concentration, the plant species, and the tissue type.

Promotion of Adventitious Rooting

One of the most prominent applications of NAAm is the stimulation of adventitious root formation on stem and leaf cuttings.[1][7] By promoting cell division and differentiation at the base of the cutting, NAAm facilitates the development of a robust root system, which is critical for successful vegetative propagation.

Regulation of Fruit Set and Development

NAAm is widely used in horticulture for fruit thinning in species like apples and citrus.[7][9] When applied shortly after bloom, it can induce the abscission (shedding) of a portion of the developing fruitlets. This thinning process reduces competition for resources, resulting in larger, higher-quality fruit at harvest. Conversely, later applications can help prevent premature fruit drop by maintaining the integrity of the abscission zone.[9]

Influence on Cell Division and Elongation

Like other auxins, NAAm stimulates cell elongation, a fundamental process for plant growth.[6][10] However, its effects can differ from other synthetic auxins. For instance, studies in tobacco cell culture have shown that while 1-Naphthaleneacetic acid (NAA) primarily stimulates cell elongation at lower concentrations, other auxins like 2,4-D are more potent inducers of cell division.[11][12] High concentrations of NAAm, like all auxins, can be inhibitory to growth and may even have herbicidal effects.[3]

| Application | Typical Concentration Range (for NAA/NAAm) | Primary Physiological Effect |

| Rooting Cuttings | 500 - 2000 mg/L (as a dip) | Stimulation of cell division and differentiation into root primordia.[1][7] |

| Fruit Thinning | 25 - 50 mg/L (as a foliar spray) | Induction of abscission in young fruitlets. |

| Preventing Fruit Drop | 10 - 20 mg/L (as a foliar spray) | Maintenance of the abscission layer, delaying fruit drop.[9] |

| Plant Tissue Culture | 0.1 - 10 mg/L (in media) | Promotion of callus growth and organogenesis.[3][13] |

Experimental Analysis of Naphthaleneacetamide Activity

The auxin-like activity of compounds like NAAm is quantified using established biological assays that measure specific physiological responses.

Avena Coleoptile Curvature Test

This classic bioassay remains a reliable method for determining auxin activity. It leverages the differential growth response of oat coleoptiles to the asymmetric application of an auxin.[5][14] The degree of curvature is directly proportional to the auxin concentration within a specific range.

Step-by-Step Protocol: Avena Coleoptile Curvature Test

-

Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 2-3 days to produce etiolated (non-pigmented) seedlings. A brief exposure to red light (2-4 hours) can enhance straight growth.[14]

-

Coleoptile Preparation: Select uniform, straight coleoptiles. Under dim light, decapitate the top 1-2 mm of the coleoptile to remove the endogenous source of auxin.[14]

-

Test Substance Application: Prepare agar blocks (e.g., 1% agar) containing various concentrations of the test compound (e.g., 1-Naphthaleneacetamide).

-

Asymmetric Placement: Place a single agar block asymmetrically on one side of the cut surface of the decapitated coleoptile.[14] Use a plain agar block as a negative control.

-

Incubation: Incubate the seedlings in a dark, high-humidity environment for approximately 90-120 minutes.

-

Measurement: Measure the angle of curvature of the coleoptile. This can be done by creating shadowgraphs and measuring the angle relative to the vertical axis.[14]

-

Data Analysis: Plot the angle of curvature against the logarithm of the NAAm concentration to generate a dose-response curve.

Caption: Experimental workflow for the Avena coleoptile curvature bioassay.

Molecular and Genetic Approaches

Modern research employs molecular techniques to dissect the effects of NAAm at the genetic level:

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of tissues treated with NAAm can identify the full suite of auxin-responsive genes, providing insight into the downstream pathways regulated by the compound.[6][8]

-

Reporter Gene Fusions: Using transgenic plants that contain an auxin-responsive promoter (like DR5) fused to a reporter gene (like GUS or GFP), researchers can visualize the precise tissues and cells that are responding to NAAm application.

Conclusion

1-Naphthaleneacetamide (NAAm) is a potent synthetic auxin that reliably mimics the effects of endogenous IAA. Its enhanced stability makes it a valuable tool in both fundamental plant science research and applied agriculture. Its activity is rooted in the canonical auxin signal transduction pathway, leading to profound and concentration-dependent effects on cell growth, root initiation, and fruit development. Understanding the specific molecular actions and physiological consequences of NAAm allows researchers and agricultural professionals to precisely manipulate plant growth and development to improve crop yield and quality.

References

- 1. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Naphthaleneacetic Acid Enhances Plant Growth and Root Development [jindunchemical.com]

- 8. peerj.com [peerj.com]

- 9. Naphthaleneacetic Acid: A Key Tool for Reducing Preharvest Fruit Drop and Sustaining Apple Red Coloration | VCE Publications | Virginia Tech [pubs.ext.vt.edu]

- 10. Frontiers | Exogenous naphthaleneacetic acid alleviated alkalinity-induced morpho-physio-biochemical damages in Cyperus esculentus L. var. sativus Boeck [frontiersin.org]

- 11. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jaast.org [jaast.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physiological Effects of 2-Naphthaleneacetamide on Plant Growth

Foreword: Understanding the Nuances of Synthetic Auxins